Nickel--zirconium (7/2)

Description

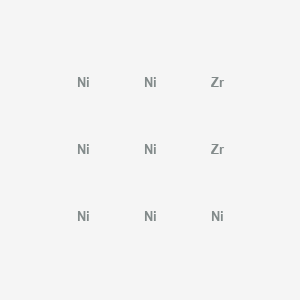

Nickel-zirconium (7/2) is an intermetallic compound composed of nickel and zirconium in a 7:2 atomic ratio. This compound is known for its unique structural and chemical properties, which make it valuable in various industrial and scientific applications. Nickel-zirconium (7/2) crystallizes in a monoclinic structure and exhibits interesting magnetic and electronic properties .

Properties

CAS No. |

12059-35-7 |

|---|---|

Molecular Formula |

Ni7Zr2 |

Molecular Weight |

593.30 g/mol |

IUPAC Name |

nickel;zirconium |

InChI |

InChI=1S/7Ni.2Zr |

InChI Key |

YLNXJNIQQBSARP-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Zr].[Zr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel-zirconium (7/2) can be synthesized using several methods, including:

Solid-state reaction: This involves mixing nickel and zirconium powders in the desired stoichiometric ratio and heating the mixture at high temperatures (around 1000°C) under an inert atmosphere to prevent oxidation.

Hydrothermal synthesis: This method involves reacting nickel and zirconium precursors in an aqueous solution at elevated temperatures and pressures to form the desired compound.

Sol-gel method: This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the final product.

Industrial Production Methods: In industrial settings, nickel-zirconium (7/2) is typically produced using the solid-state reaction method due to its simplicity and scalability. The process involves:

- Mixing nickel and zirconium powders in the desired ratio.

- Compacting the mixture into pellets.

- Heating the pellets in a furnace under an inert atmosphere to form the intermetallic compound.

Chemical Reactions Analysis

Types of Reactions: Nickel-zirconium (7/2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at high temperatures to form nickel oxide and zirconium oxide.

Reduction: Nickel-zirconium (7/2) can be reduced using hydrogen gas to form metallic nickel and zirconium.

Substitution: The compound can undergo substitution reactions with other metals to form new intermetallic compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures (above 500°C).

Reduction: Hydrogen gas at elevated temperatures (around 800°C).

Substitution: Metal salts or metal powders in a molten state.

Major Products:

Oxidation: Nickel oxide and zirconium oxide.

Reduction: Metallic nickel and zirconium.

Substitution: New intermetallic compounds with different metal compositions.

Scientific Research Applications

Nickel-zirconium (7/2) has a wide range of scientific research applications, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation and dehydrogenation.

Magnetic materials: Due to its unique magnetic properties, nickel-zirconium (7/2) is used in the development of magnetic materials for data storage and electronic devices.

Hydrogen storage: The compound has been studied for its potential use in hydrogen storage systems due to its ability to absorb and release hydrogen.

Biomedical applications: Nickel-zirconium (7/2) nanoparticles have been explored for their potential use in drug delivery and medical imaging.

Mechanism of Action

The mechanism by which nickel-zirconium (7/2) exerts its effects depends on its application:

Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.

Magnetic materials: The unique arrangement of nickel and zirconium atoms in the compound’s structure contributes to its magnetic properties, making it suitable for use in electronic devices.

Hydrogen storage: Nickel-zirconium (7/2) can absorb hydrogen atoms into its crystal lattice, allowing for efficient storage and release of hydrogen.

Comparison with Similar Compounds

Nickel-zirconium (7/2) can be compared with other similar intermetallic compounds, such as:

Nickel-zirconium (11): This compound has a different stoichiometric ratio and exhibits different structural and chemical properties.

Nickel-hafnium (72): Similar to nickel-zirconium (7/2), but with hafnium instead of zirconium, resulting in different magnetic and electronic properties.

Nickel-titanium (72): This compound has different mechanical and chemical properties compared to nickel-zirconium (7/2).

Nickel-zirconium (7/2) is unique due to its specific stoichiometric ratio, which imparts distinct magnetic and electronic properties, making it valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.